molecular formula C8H16O2 B13261163 5-Hydroxy-2,2-dimethylhexanal

5-Hydroxy-2,2-dimethylhexanal

Cat. No.: B13261163
M. Wt: 144.21 g/mol
InChI Key: DJZRSXSWFOPIHJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a hexane backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the oxidation of 5-Hydroxy-2,2-dimethylhexanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of 5-Hydroxy-2,2-dimethylhexanol using supported metal catalysts such as palladium or platinum. The process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 5-Hydroxy-2,2-dimethylhexanoic acid.

    Reduction: 5-Hydroxy-2,2-dimethylhexanol.

    Substitution: Esters or ethers depending on the substituent used.

Scientific Research Applications

5-Hydroxy-2,2-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-Hydroxy-2,2-dimethylhexanal exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2,2-dimethylhexanol: The reduced form of 5-Hydroxy-2,2-dimethylhexanal.

    5-Hydroxy-2,2-dimethylhexanoic acid: The oxidized form of this compound.

    2,2-Dimethylhexanal: A similar aldehyde without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-hydroxy-2,2-dimethylhexanal

InChI

InChI=1S/C8H16O2/c1-7(10)4-5-8(2,3)6-9/h6-7,10H,4-5H2,1-3H3

InChI Key

DJZRSXSWFOPIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C=O)O

Origin of Product

United States

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